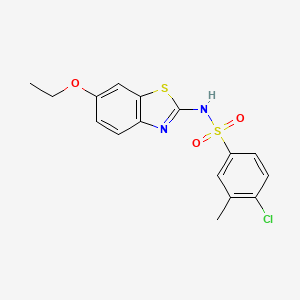

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S2/c1-3-22-11-4-7-14-15(9-11)23-16(18-14)19-24(20,21)12-5-6-13(17)10(2)8-12/h4-9H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLWBDAFVKRGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with 4-chloro-3-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzothiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide is studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of various pathogens.

Medicine: This compound is investigated for its therapeutic potential in treating diseases such as tuberculosis and other bacterial infections. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. Its unique chemical structure allows for the creation of vibrant and stable colorants for various applications.

Mechanism of Action

The mechanism by which 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide exerts its effects involves the disruption of bacterial cell walls. The compound interacts with the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in cell wall synthesis, such as transpeptidases and glycosyltransferases.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its chloro-methylbenzene sulfonamide core and 6-ethoxy-benzothiazole substituent. Below is a comparison with structurally related compounds from the literature:

*Molecular weight calculated based on formula.

Physicochemical Properties

- Solubility : The target compound’s sulfonamide group likely improves aqueous solubility compared to thioether esters (–7) but may be less lipophilic than halogenated analogs like flusulfamide .

- Stability : The ethoxy group on benzothiazole may resist hydrolysis better than esters () but could undergo metabolic O-deethylation in biological systems.

Biological Activity

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide, commonly referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H15ClN2O3S2

- Molecular Weight : 382.9 g/mol

- CAS Number : 1374684-27-1

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.65 |

| This compound | HeLa (cervical cancer) | 2.41 |

| Reference Compound (Doxorubicin) | MCF-7 | 0.79 |

These results indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutic agents.

The mechanism through which benzothiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that these compounds can trigger apoptotic pathways in a dose-dependent manner, leading to cell death in targeted cancer cell lines .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that several compounds within this class possess antibacterial and antifungal activities. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 50 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazole derivatives for their biological activity. In one study, researchers synthesized a series of compounds and tested them against human cancer cell lines, revealing that certain substitutions on the benzothiazole ring significantly enhanced biological potency .

Q & A

Basic: What are the common synthetic routes for synthesizing 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving sulfonamide intermediates. For example, derivatives of 1,2-benzisothiazol-3(2H)-one are reacted with substituted benzenesulfonyl chlorides under controlled conditions. A key challenge is avoiding by-products, such as bis-sulfonylated derivatives, which may form during reactions with excess sulfonylating agents. Purification often involves column chromatography and recrystallization. Characterization relies on X-ray crystallography to confirm bond geometries (e.g., S–N and S–C bond distances in the benzothiazole ring) and spectroscopic techniques like NMR and IR .

Basic: How is the crystal structure of this compound characterized, and what structural features are critical for its stability?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for structural characterization. The molecule exhibits a planar benzothiazole core with dihedral angles between aromatic rings (e.g., 35.85° between benzene rings in related structures). Key stabilizing features include:

- Intramolecular C–H⋯O hydrogen bonds (e.g., 2.24–2.36 Å bond lengths).

- Intermolecular π-π stacking (centroid-to-centroid distances ~3.6–3.8 Å) along crystallographic axes.

Bond distances (e.g., S1–N1: 1.7347 Å) and angles align with analogous sulfonamide derivatives, confirming minimal steric strain .

Advanced: How can researchers optimize synthetic yields in multi-step reactions for similar sulfonamide derivatives?

Methodological Answer:

Low yields (e.g., 2–5% in multi-step syntheses) often arise from side reactions or intermediate instability. Optimization strategies include:

- Catalyst screening : Transition-metal catalysts or organocatalysts to enhance regioselectivity.

- Temperature control : Lowering reaction temperatures to suppress by-product formation.

- Protecting group strategies : Shielding reactive sites (e.g., amino groups) during sulfonylation.

- Stepwise purification : Using preparative HPLC or flash chromatography after each step.

Referencing protocols from anti-HIV agent synthesis (e.g., Vicini et al., 2008) can guide troubleshooting .

Advanced: What experimental approaches are used to evaluate anti-HIV activity and cytotoxicity of sulfonamide derivatives?

Methodological Answer:

- Anti-HIV assays :

- Wild-type and mutant viral strains : Tested via plaque reduction assays (e.g., MT-4 cell line).

- EC50/CC50 ratios : Determine selectivity indices (e.g., bis-sulfonamides show lower cytotoxicity than monosubstituted analogs).

- Cytotoxicity screening :

- MTT assays on human peripheral blood mononuclear cells (PBMCs).

- Comparative studies of substituent effects (e.g., ethoxy vs. methyl groups) to balance potency and safety .

Advanced: How do non-covalent interactions (π-π stacking, hydrogen bonding) influence molecular stability and bioactivity?

Methodological Answer:

- π-π stacking : Stabilizes crystal packing and enhances ligand-receptor binding (e.g., aromatic interactions with HIV protease active sites).

- Hydrogen bonding : Intramolecular C–H⋯O bonds reduce conformational flexibility, improving metabolic stability.

- Dihedral angle analysis : Substituted benzene rings tilted at 23.51–59.22° relative to the benzothiazole core optimize steric compatibility in target binding pockets .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between structurally similar derivatives?

Methodological Answer:

- High-resolution techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton environments.

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Cross-referencing crystallographic data : Confirm substituent orientations (e.g., ethoxy group torsion angles) to explain chemical shift discrepancies. Examples from benzothiazole derivatives (e.g., BT16 and BT18 in ) highlight the need for multi-method validation .

Basic: What analytical techniques are essential for confirming the purity and identity of this compound?

Methodological Answer:

- Elemental analysis : Verify C, H, N, S percentages (e.g., deviations ≤0.3% indicate purity).

- Mass spectrometry : FABMS or ESI-MS to confirm molecular ion peaks (e.g., m/z 466 for BT16).

- Chromatography : TLC or HPLC with UV detection to monitor reaction progress and purity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Substituent modulation : Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to enhance hydrophobic interactions.

- Bioisosteric replacement : Substitute the benzothiazole ring with thiazolo[5,4-b]pyridine to improve solubility.

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using docking studies. Data from antiplatelet and antimicrobial analogs (Clerici et al., 2007) provide SAR benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.